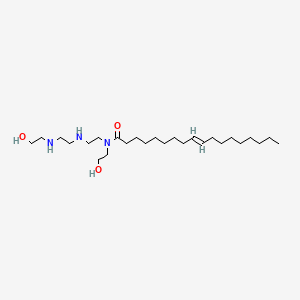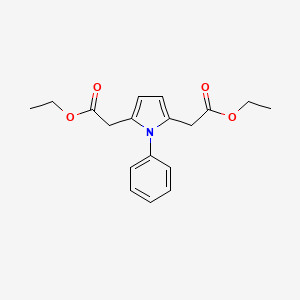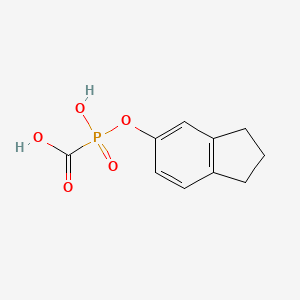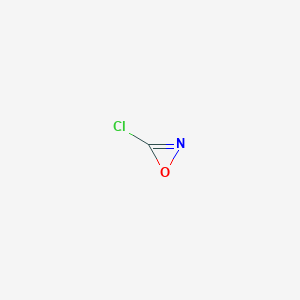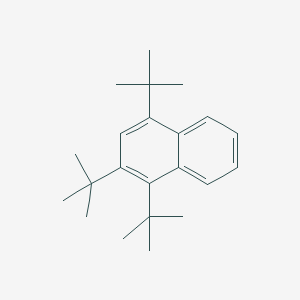
1,2,4-Tri-tert-butylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Tri-tert-butylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of three tert-butyl groups attached to the naphthalene ring at the 1, 2, and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Tri-tert-butylnaphthalene can be synthesized through Friedel-Crafts alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Post-reaction purification steps, such as distillation and recrystallization, are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,2,4-Tri-tert-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Partially hydrogenated naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives of this compound.
科学研究应用
1,2,4-Tri-tert-butylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 1,2,4-tri-tert-butylnaphthalene involves its interaction with molecular targets through hydrophobic and π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological molecules, such as enzymes and receptors. The pathways involved may include modulation of signal transduction and alteration of membrane properties.
相似化合物的比较
Similar Compounds
1,2,3-Tri-tert-butylnaphthalene: Similar structure but different substitution pattern.
1,3,5-Tri-tert-butylnaphthalene: Another isomer with tert-butyl groups at different positions.
2,6-Di-tert-butylnaphthalene: Lacks one tert-butyl group compared to 1,2,4-tri-tert-butylnaphthalene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
73319-62-7 |
|---|---|
分子式 |
C22H32 |
分子量 |
296.5 g/mol |
IUPAC 名称 |
1,2,4-tritert-butylnaphthalene |
InChI |
InChI=1S/C22H32/c1-20(2,3)17-14-18(21(4,5)6)19(22(7,8)9)16-13-11-10-12-15(16)17/h10-14H,1-9H3 |
InChI 键 |
AHYGHTWVHAPOIK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C21)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)



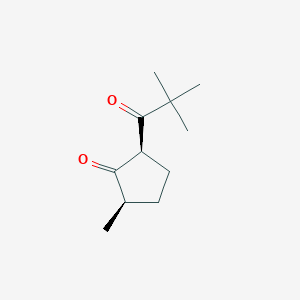
![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
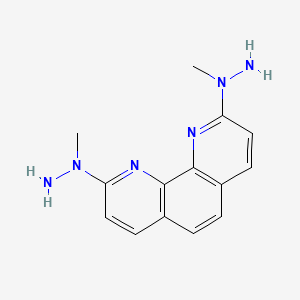
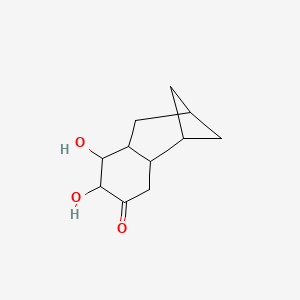
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
